Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a unique azabicycloheptane structure. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the tert-butyl group and the azabicycloheptane core provides the compound with distinct chemical properties that make it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the following steps:
Formation of the Azabicycloheptane Core: This can be achieved through the reduction of spirocyclic oxetanyl nitriles.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Addition of the Tert-butyl Group: The tert-butyl group is often added using tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic core or the functional groups attached to it.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the bicyclic core.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxides of the amino group.
Reduction Products: Reduced forms of the bicyclic core.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparison:
- Structural Differences: While all these compounds share the azabicycloheptane core, they differ in the substituents attached to the core. For example, tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has a hydroxymethyl group instead of an amino group.
- Chemical Properties: The presence of different functional groups affects the reactivity and chemical properties of these compounds. The amino group in tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate makes it more nucleophilic compared to its hydroxymethyl counterpart.
- Applications: Each compound has unique applications based on its chemical properties. For instance, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is used in the preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors .
Properties
CAS No. |
2913243-32-8 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-7-11(4)5-12(13,6-11)8-14/h5-8,13H2,1-4H3 |
InChI Key |
GPOGBEPYTYJYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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